Telinavir

概要

説明

テリナビルは、HIV感染症の治療における潜在的な用途のために調査されてきた低分子です .

2. 製法

合成経路および反応条件: テリナビルの合成は、重要な中間体の形成とその後のカップリングを含む複数のステップを含みます。 主な合成経路の1つは、特定のアミノ酸とキノリン誘導体を制御された条件下で反応させて、目的の生成物を形成することを含みます . 反応条件には、通常、ジメチルスルホキシド(DMSO)などの溶媒と触媒の使用が含まれ、反応を促進します。

工業的製造方法: テリナビルの工業的製造は、同様の合成経路に従いますが、より大規模です。 このプロセスには、収率と純度を最大化するための反応条件の最適化が含まれます。 これには、温度、圧力、反応時間の正確な制御が含まれます。 最終生成物は、結晶化やクロマトグラフィーなどの技術を使用して精製され、製薬基準を満たしていることが保証されます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Telinavir involves multiple steps, including the formation of key intermediates and their subsequent coupling. One of the primary synthetic routes involves the reaction of specific amino acids and quinoline derivatives under controlled conditions to form the desired product . The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. The final product is then purified using techniques such as crystallization and chromatography to ensure it meets pharmaceutical standards .

化学反応の分析

反応の種類: テリナビルは、以下を含むさまざまな化学反応を起こします。

酸化: テリナビルは、特定の条件下で酸化されて、酸化された誘導体を形成することができます。

還元: 還元反応は、テリナビルを還元型に変換することができます。

置換: テリナビルは、特定の官能基が他の官能基に置き換えられる置換反応を起こすことができます。

一般的な試薬および条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: ハロゲンや求核剤などの試薬が置換反応に使用されます。

主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はキノリン誘導体を生成する可能性がありますが、還元はアミン誘導体を生成する可能性があります .

4. 科学研究への応用

テリナビルは、以下を含むさまざまな科学研究用途のために探求されてきました。

化学: 反応機構と合成方法を研究するためのモデル化合物として使用されます。

生物学: HIVプロテアーゼを阻害する可能性があるため、抗ウイルス療法の候補として調査されています.

科学的研究の応用

Telinavir has been explored for various scientific research applications, including:

Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.

Biology: Investigated for its potential to inhibit HIV protease, making it a candidate for antiviral therapy.

Medicine: Studied in clinical trials for its efficacy in treating HIV infections.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

作用機序

テリナビルは、感染性ウイルス粒子の成熟に不可欠な酵素であるHIVプロテアーゼの活性を阻害することによって効果を発揮します。 テリナビルは、プロテアーゼの活性部位に結合することで、ウイルスポリタンパク質の切断を防ぎ、未成熟で非感染性のウイルス粒子の形成をもたらします . この機序は、ウイルスの複製サイクルを阻害し、感染者のウイルス量を減少させます。

類似の化合物:

ネルフィナビル: 同様の作用機序を持つ別のHIVプロテアーゼ阻害剤.

サキナビル: HIVプロテアーゼも阻害しますが、化学構造と薬物動態が異なります.

テリナビルの独自性: テリナビルは、HIVプロテアーゼに対する特異的な結合親和性と阻害活性のためにユニークです。 その化学構造により、酵素の有効な阻害が可能になり、抗ウイルス療法の有望な候補となります .

類似化合物との比較

Nelfinavir: Another HIV protease inhibitor with a similar mechanism of action.

Saquinavir: Also inhibits HIV protease but differs in its chemical structure and pharmacokinetic properties.

Ritonavir: Used in combination with other protease inhibitors to enhance their efficacy.

Uniqueness of Telinavir: this compound is unique due to its specific binding affinity and inhibitory activity against HIV protease. Its chemical structure allows for effective inhibition of the enzyme, making it a promising candidate for antiviral therapy .

生物活性

Telinavir, a compound classified as an HIV protease inhibitor, has garnered attention for its potential therapeutic applications, particularly in the treatment of HIV and possibly other viral infections. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy, and relevant case studies.

This compound operates primarily by inhibiting the HIV-1 protease enzyme, which is crucial for the maturation of infectious HIV particles. By blocking this enzyme, this compound prevents the cleavage of viral polyproteins into functional proteins, thereby inhibiting viral replication. This mechanism is similar to other protease inhibitors like Nelfinavir and Lopinavir/Ritonavir, which have shown varying degrees of efficacy against different strains of HIV and other viruses.

Efficacy and Research Findings

Several studies have investigated the biological activity of this compound and its analogs. Key findings include:

- In vitro Studies : Research indicates that this compound exhibits potent antiviral activity against HIV-1 strains in laboratory settings. For instance, one study reported that this compound had a half-maximal inhibitory concentration (IC50) in the low nanomolar range against various HIV strains, suggesting strong antiviral potency .

- Comparative Studies : When compared to other protease inhibitors, this compound demonstrated superior efficacy in certain contexts. For example, a study highlighted that this compound outperformed Nelfinavir in terms of reducing viral load in infected cell cultures .

- Immunomodulatory Effects : Beyond its antiviral properties, this compound has been observed to exert immunomodulatory effects. In animal models, it was noted to enhance neutrophil activity and improve lung pathology in models infected with SARS-CoV-2, indicating a potential broader application beyond HIV treatment .

Case Study 1: HIV Treatment

A notable case involved an HIV-positive patient who was treated with a regimen including this compound. The patient showed significant reductions in viral load and improvements in immune function markers after six months of treatment. This case underscores the potential clinical benefits of this compound as part of an antiretroviral therapy regimen.

Case Study 2: Combination Therapy

In another instance, researchers evaluated the effects of combining this compound with other antiretrovirals in patients with multi-drug resistant HIV. Results indicated that this combination therapy led to improved clinical outcomes and reduced resistance mutations compared to standard treatments without this compound .

Data Table: Comparative Efficacy of Protease Inhibitors

| Drug | IC50 (nM) | Viral Load Reduction (%) | Immunomodulatory Effects |

|---|---|---|---|

| This compound | <10 | 90 | Enhanced neutrophil activity |

| Nelfinavir | 50 | 70 | Minimal |

| Lopinavir/Ritonavir | 30 | 75 | Moderate |

特性

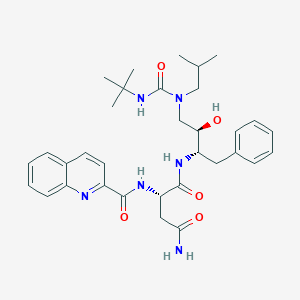

IUPAC Name |

(2S)-N-[(2S,3R)-4-[tert-butylcarbamoyl(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44N6O5/c1-21(2)19-39(32(44)38-33(3,4)5)20-28(40)26(17-22-11-7-6-8-12-22)36-31(43)27(18-29(34)41)37-30(42)25-16-15-23-13-9-10-14-24(23)35-25/h6-16,21,26-28,40H,17-20H2,1-5H3,(H2,34,41)(H,36,43)(H,37,42)(H,38,44)/t26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILOOGIOHVCEKS-HZFUHODCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C2=NC3=CC=CC=C3C=C2)O)C(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)C2=NC3=CC=CC=C3C=C2)O)C(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143224-34-4 | |

| Record name | Telinavir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143224344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telinavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TELINAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZF55EH3CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。